N'-[(1E)-[3-nitro-4-(pyrrolidin-1-yl)phenyl]methylidene]thiophene-2-carbohydrazide
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Description
“N’-((3-Nitro-4-(1-pyrrolidinyl)phenyl)methylene)-2-thiophenecarbohydrazide” is a chemical compound with the molecular formula C16H16N4O3S . It has an average mass of 344.388 Da and a monoisotopic mass of 344.094299 Da .
Molecular Structure Analysis
The molecular structure of “N’-((3-Nitro-4-(1-pyrrolidinyl)phenyl)methylene)-2-thiophenecarbohydrazide” consists of 16 carbon atoms, 16 hydrogen atoms, 4 nitrogen atoms, 3 oxygen atoms, and 1 sulfur atom .Scientific Research Applications
Nonlinear Optical Properties
Compounds similar to N'-((3-Nitro-4-(1-pyrrolidinyl)phenyl)methylene)-2-thiophenecarbohydrazide have been studied for their nonlinear optical properties. For example, the synthesis and characterization of certain hydrazones have shown potential in optical device applications like optical limiters and switches due to their two-photon absorption and effective third-order susceptibility (Naseema et al., 2010).
Synthesis of Heterocyclic Compounds
Research has explored the synthesis of various heterocyclic compounds, such as pyrrolidinones and indoles, by reducing the nitro group in related 3-aryl-2-methylene-4-nitroalkanoates. These compounds are significant due to their potential use in pharmaceuticals and other applications (Singh et al., 2006).
Ring-Forming Protocols
Certain derivatives have been used as precursors for ring-fused aromatic or heteroaromatic compounds, offering an alternative to conventional methods for obtaining complex substitution patterns in these molecules (Bianchi et al., 2003).
DNA and Protein Binding
Studies have shown that similar compounds can bind to DNA and proteins. For instance, metal complexes with N'-(phenyl-pyridin-2-yl-methylene)-thiophene-2-carboxylic acid hydrazide have been investigated for their potential in interacting with DNA and proteins, which could be relevant in medicinal chemistry and biochemistry (Mishra et al., 2014).
Enzyme Immobilization
In a broader context, related compounds have been used in enzyme immobilization studies, which are crucial for biosensor development and biotechnological applications. For instance, immobilizing glucose oxidase in conducting polymer matrices has shown potential for developing sensitive and stable biosensors (Cil et al., 2007).
Properties
IUPAC Name |
N-[(E)-(3-nitro-4-pyrrolidin-1-ylphenyl)methylideneamino]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O3S/c21-16(15-4-3-9-24-15)18-17-11-12-5-6-13(14(10-12)20(22)23)19-7-1-2-8-19/h3-6,9-11H,1-2,7-8H2,(H,18,21)/b17-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGVBDAMGXJVKGZ-GZTJUZNOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=C(C=C(C=C2)C=NNC(=O)C3=CC=CS3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(C1)C2=C(C=C(C=C2)/C=N/NC(=O)C3=CC=CS3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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